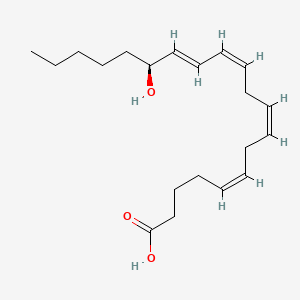

15(s)-Hete

Description

Properties

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-VAEKSGALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031956 | |

| Record name | 15-Hydroxyicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54845-95-3 | |

| Record name | 15(S)-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54845-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icomucret [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054845953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxyicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54845-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOMUCRET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44JHK6G39Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The 15(S)-HETE Signaling Pathway in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways activated by 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in endothelial cells. 15(S)-HETE, a metabolite of arachidonic acid produced by the 15-lipoxygenase (15-LOX) enzyme, is a critical signaling molecule in vascular biology. It plays a significant role in both physiological and pathological processes, including angiogenesis and the regulation of vascular permeability. Understanding the intricate signaling networks governed by 15(S)-HETE is paramount for the development of novel therapeutic strategies targeting diseases with a vascular component, such as cancer and inflammatory disorders.

Core Signaling Pathways of 15(S)-HETE in Endothelial Cells

15(S)-HETE orchestrates a complex signaling cascade in endothelial cells, leading to diverse cellular responses. The primary pathways implicated in its mechanism of action are detailed below.

The PI3K/Akt/mTOR Pathway in Angiogenesis

15(S)-HETE is a potent inducer of angiogenesis, and this process is heavily reliant on the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade.[1][2][3] Upon stimulation with 15(S)-HETE, endothelial cells exhibit a time-dependent phosphorylation of Akt and the downstream effector, S6K1.[1][2][3] The activation of this pathway is essential for endothelial cell tube formation and migration, which are key events in the formation of new blood vessels.[1][2][3] Pharmacological inhibition of PI3K with wortmannin (B1684655) or LY294002 blocks the phosphorylation of both Akt and S6K1, while the mTOR inhibitor rapamycin specifically suppresses S6K1 phosphorylation.[1][2][3] These inhibitors effectively suppress 15(S)-HETE-induced angiogenesis both in vitro and in vivo.[1][2][3]

The Jak/STAT Pathway: A Dual Role in Angiogenesis

The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical mediator of 15(S)-HETE's pro-angiogenic effects. 15(S)-HETE activates multiple STAT proteins, with STAT3 and STAT5B playing distinct but crucial roles.

-

STAT3-Mediated VEGF Expression: 15(S)-HETE stimulates the tyrosine phosphorylation of STAT3, leading to its translocation to the nucleus.[4][5] In the nucleus, STAT3 binds to the promoter of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor, and induces its expression and release.[4][5] The necessity of this axis is demonstrated by the fact that neutralizing antibodies against VEGF can block 15(S)-HETE-induced endothelial cell migration, tube formation, and in vivo angiogenesis.[4][5]

-

Jak2/STAT5B-Mediated IL-8 Expression: 15(S)-HETE also triggers the time-dependent tyrosine phosphorylation of Jak2 and STAT5B.[6] Activated Jak2, in turn, phosphorylates STAT5B.[6] This activation of the Jak2/STAT5B signaling axis is required for the expression of Interleukin-8 (IL-8), another pro-angiogenic chemokine.[6][7] Inhibition of either Jak2 or STAT5B attenuates 15(S)-HETE-induced endothelial cell migration, tube formation, and in vivo angiogenesis, and this is associated with a reduction in IL-8 expression.[6]

The MAPK Pathway in Cell Migration and Angiogenesis

The Mitogen-Activated Protein Kinase (MAPK) pathway is also engaged by 15(S)-HETE to promote angiogenic responses. 15(S)-HETE stimulates the phosphorylation of ERK1/2, JNK1, and p38 MAPK in a time-dependent manner in human retinal microvascular endothelial cells (HRMVECs).[8] The upstream kinase MEK1 is responsible for the activation of ERK1/2 and JNK1.[8] Inhibition of MEK1, ERK1/2, or JNK1 suppresses 15(S)-HETE-induced cell migration and tube formation, as well as in vivo angiogenesis.[8] Interestingly, the inhibition of p38 MAPK only attenuates 15(S)-HETE-induced cell migration.[8]

Src-Mediated Signaling in Angiogenesis

The non-receptor tyrosine kinase Src plays a pivotal role in 15(S)-HETE-induced angiogenesis. One of the pathways initiated by Src activation involves Rac1 and JNK1, leading to the phosphorylation of the transcription factor Activating Transcription Factor-2 (ATF-2).[9] Inhibition of Src, Rac1, JNK1, or ATF-2 significantly curtails 15(S)-HETE-induced migration and tube formation in vitro and in vivo angiogenesis.[9]

Regulation of Vascular Permeability through Tight Junction Modulation

Beyond its role in angiogenesis, 15(S)-HETE is a potent modulator of endothelial barrier function, primarily by disrupting tight junctions.

-

PKCε/MEK/ERK Pathway and ZO-1 Phosphorylation: 15(S)-HETE activates Protein Kinase C ε (PKCε), which in turn activates the MEK1/ERK1/2 pathway.[10][11][12] This cascade leads to the phosphorylation of the tight junction protein Zona Occludens-1 (ZO-1) at threonine residues 770 and 772.[10][12] This phosphorylation event causes the dissociation of ZO-1 from occludin, another key tight junction protein, resulting in the disruption of tight junction integrity and increased endothelial permeability.[10][12]

-

Src/Pyk2 Pathway and ZO-2 Phosphorylation: 15(S)-HETE also activates a Src and Pyk2-dependent pathway that leads to the tyrosine phosphorylation of Zona Occludens-2 (ZO-2).[13] This phosphorylation event disrupts the association of ZO-2 with claudin-1 and claudin-5, further contributing to the breakdown of tight junctions and an increase in endothelial permeability.[13]

-

Xanthine Oxidase/ROS Pathway and JamA Phosphorylation: 15(S)-HETE can induce the activity of Xanthine Oxidase (XO), leading to the production of Reactive Oxygen Species (ROS).[14] This ROS production, in conjunction with Src and Pyk2 activation, mediates the tyrosine phosphorylation of Junctional Adhesion Molecule A (JamA).[14][15] The phosphorylation of JamA causes its dissociation from occludin, disrupting tight junctions and increasing endothelial barrier permeability, which facilitates leukocyte and monocyte transmigration.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative effects of 15(S)-HETE on various signaling molecules and cellular processes in endothelial cells as reported in the cited literature.

Table 1: Effect of 15(S)-HETE on Protein Phosphorylation

| Target Protein | Cell Type | 15(S)-HETE Concentration | Fold Increase (vs. Control) | Time Point of Max Effect | Citation |

| Akt | HDMVEC | Not specified | Not specified | Time-dependent | [1][2][3] |

| S6K1 | HDMVEC | Not specified | Not specified | Time-dependent | [1][2][3] |

| STAT3 (Tyr705) | HDMVEC | 0.1 µmol/L | ~2-fold | 1 min | [5] |

| Jak2 | HRMVEC | 0.1 µM | 4-fold | 5 min | [6] |

| STAT5B | HRMVEC | 0.1 µM | 3-fold | 5 min | [6] |

| ERK1/2 | HRMVEC | Not specified | Time-dependent | Not specified | [8] |

| JNK1 | HRMVEC | Not specified | Time-dependent | Not specified | [8] |

| p38 MAPK | HRMVEC | Not specified | Time-dependent | Not specified | [8] |

| ATF-2 | HRMVEC | Not specified | Time-dependent | Not specified | [9] |

| ZO-2 (Tyrosine) | HUVEC | Not specified | 8-10-fold | Not specified | [13] |

| Src | HUVEC | 0.1 µM | Time-dependent | 30 min | [13] |

| Pyk2 | HUVEC | 0.1 µM | Time-dependent | 30 min | [13] |

Table 2: Effect of 15(S)-HETE on Gene and Protein Expression

| Target Gene/Protein | Cell Type | 15(S)-HETE Concentration | Fold Increase (vs. Control) | Time Point of Max Effect | Citation |

| VEGF (Expression) | HDMVEC | 0.1 µmol/L | 3-fold | 6 h | [5] |

| VEGF (Release) | HDMVEC | 0.1 µmol/L | 3-fold | 6 h | [5] |

| IL-8 (mRNA) | HRMVEC | 0.1 µM | Time-dependent | 4 h | [6] |

| IL-8 (Release) | HRMVEC | 0.1 µM | Time-dependent | 4 h | [6] |

| CD31 | HUVEC | Not specified | Up-regulated | Not specified | [16] |

| E-selectin | HUVEC | Not specified | Up-regulated | Not specified | [16] |

Table 3: Functional Effects of 15(S)-HETE on Endothelial Cells

| Cellular Process | Cell Type | 15(S)-HETE Concentration | Fold Increase (vs. Control) | Citation |

| Cell Migration | HRMVEC | 0.1 µM | ~2-fold | [6] |

| Tube Formation | HRMVEC | 0.1 µM | ~2-fold | [6] |

| Cell Migration | HDMVEC | Not specified | ~2-fold | [5] |

| Tube Formation | HDMVEC | Not specified | ~2-fold | [5] |

| THP-1 Cell Transmigration | HUVEC | Not specified | 4-fold | [13] |

| Endothelial Permeability | HUVEC | Not specified | ~2-fold | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the 15(S)-HETE signaling pathway in endothelial cells, as compiled from the cited literature.

Cell Culture and Treatment

-

Cell Lines: Human Dermal Microvascular Endothelial Cells (HDMVEC), Human Retinal Microvascular Endothelial Cells (HRMVEC), and Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used.

-

Culture Conditions: Cells are typically cultured in specialized endothelial cell growth medium supplemented with growth factors.

-

Quiescence: Before treatment, cells are often made quiescent by incubation in a basal medium with a low percentage of serum for a defined period. This minimizes baseline signaling activity.

-

15(S)-HETE Treatment: 15(S)-HETE is typically dissolved in an organic solvent like ethanol (B145695) and then diluted to the final concentration in the culture medium. Vehicle controls (medium with the solvent) are run in parallel. Concentrations ranging from 0.1 µM to 5 µM are frequently used.[5][6]

Western Blotting for Protein Phosphorylation and Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form or the total amount of the protein of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The blots are often stripped and reprobed with antibodies for total protein or a housekeeping protein (e.g., β-actin, β-tubulin) for normalization.

In Vitro Angiogenesis Assays

-

Endothelial Cell Migration Assay (Modified Boyden Chamber):

-

The assay is performed using a chamber with a porous membrane separating the upper and lower wells.

-

Quiescent endothelial cells are seeded in the upper chamber.

-

The lower chamber contains the chemoattractant, such as 15(S)-HETE.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

-

Endothelial Cell Tube Formation Assay:

-

A layer of Matrigel (a basement membrane extract) is allowed to polymerize in the wells of a culture plate.

-

Endothelial cells are seeded on top of the Matrigel in the presence or absence of 15(S)-HETE.

-

After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like tube length or the number of branch points.

-

In Vivo Angiogenesis Assays

-

Matrigel Plug Assay:

-

Liquid Matrigel is mixed with 15(S)-HETE or a vehicle control and injected subcutaneously into mice.

-

After a set period (e.g., one week), the Matrigel plugs are harvested.

-

Angiogenesis is quantified by measuring the hemoglobin content of the plugs (indicative of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31 (PECAM).[6]

-

-

Aortic Ring Assay:

-

Aortas are harvested from mice and cut into small rings.

-

The rings are embedded in a collagen or Matrigel matrix and cultured in the presence or absence of 15(S)-HETE.

-

The sprouting of microvessels from the aortic rings is monitored and quantified over time.

-

Assays for Tight Junction Integrity and Vascular Permeability

-

Immunofluorescence Staining:

-

Endothelial cell monolayers are fixed, permeabilized, and incubated with primary antibodies against tight junction proteins (e.g., ZO-1, occludin).

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

The localization and integrity of the tight junctions are visualized using fluorescence microscopy.

-

-

Dextran (B179266) Flux Assay:

-

Endothelial cells are grown to confluence on a porous membrane in a transwell insert.

-

After treatment with 15(S)-HETE, a fluorescently labeled dextran of a specific molecular weight is added to the upper chamber.

-

The amount of dextran that passes through the endothelial monolayer into the lower chamber over time is measured using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.

Caption: 15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway.

Caption: 15(S)-HETE activation of Jak/STAT signaling pathways.

Caption: 15(S)-HETE-induced vascular permeability via PKCε.

Caption: Workflow for in vitro angiogenesis experiments.

References

- 1. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ashpublications.org [ashpublications.org]

- 7. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular endothelial tight junctions and barrier function are disrupted by 15(S)-hydroxyeicosatetraenoic acid partly via protein kinase C ε-mediated zona occludens-1 phosphorylation at threonine 770/772 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vascular Endothelial Tight Junctions and Barrier Function Are Disrupted by 15(S)-Hydroxyeicosatetraenoic Acid Partly via Protein Kinase Cϵ-mediated Zona Occludens-1 Phosphorylation at Threonine 770/772 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 12/15-Lipoxygenase Mediates High-fat Diet-induced Endothelial Tight Junction Disruption and Monocyte Transmigration: A NEW ROLE FOR 15(S)-HYDROXYEICOSATETRAENOIC ACID IN ENDOTHELIAL CELL DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 12/15-Lipoxygenase-dependent ROS production is required for diet-induced endothelial barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biosynthesis and Metabolism of 15(S)-HETE

Introduction

15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As an eicosanoid, it is a key signaling molecule involved in a multitude of physiological and pathophysiological processes, including inflammation, immune response, angiogenesis, and cell proliferation. The enzyme arachidonate (B1239269) 15-lipoxygenase (ALOX15) is central to its formation. Initially considered a simple byproduct of cellular metabolism, 15(S)-HETE is now recognized as a critical node in complex signaling networks, with both pro-inflammatory and pro-resolving activities. Its intricate metabolism leads to a variety of downstream products, each with distinct biological functions. This guide provides a detailed technical overview of the biosynthetic and metabolic pathways of 15(S)-HETE, its associated signaling cascades, and the experimental methodologies used for its study.

Biosynthesis of 15(S)-HETE

The primary route for 15(S)-HETE synthesis involves the enzymatic oxygenation of arachidonic acid (AA), which is first liberated from membrane phospholipids (B1166683) by phospholipase A2 (PLA2).

1.1. The 15-Lipoxygenase (ALOX15) Pathway

The predominant pathway for 15(S)-HETE formation is catalyzed by 15-lipoxygenases. These enzymes introduce molecular oxygen at the C-15 position of arachidonic acid.

-

Formation of 15(S)-HpETE : ALOX15 catalyzes the conversion of arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). In humans, two key isoforms exist:

-

ALOX15 (15-LO-1) : Highly expressed in eosinophils, reticulocytes, macrophages, and airway epithelial cells, this enzyme is the primary source of 15(S)-HpETE.

-

ALOX15B (15-LO-2) : Found in tissues such as the prostate, lung, and cornea, this enzyme exclusively produces 15(S)-HpETE from arachidonic acid.

-

-

Reduction to 15(S)-HETE : The initial product, 15(S)-HpETE, is highly unstable and is rapidly reduced to the more stable alcohol, 15(S)-HETE, by ubiquitous cellular glutathione (B108866) peroxidases.

1.2. Other Biosynthetic Routes

While ALOX15 is the main contributor, other pathways can also generate 15-HETE.

-

Cyclooxygenase (COX) Pathway : COX-1 and COX-2 enzymes, primarily known for prostaglandin (B15479496) synthesis, can also convert arachidonic acid to small quantities of 15(S)-HpETE, which is subsequently reduced to 15(S)-HETE.

-

Cytochrome P450 (CYP) Enzymes : Microsomal CYP enzymes can metabolize arachidonic acid to a mixture of HETEs. Specifically, CYP4A and CYP4F isoforms can produce 19- and 20-HETE, while other CYPs can generate various regioisomers, including 15-HETE, though often as a racemic mixture with a predominance of the 15(R) stereoisomer.

-

Autoxidation : Non-enzymatic, spontaneous oxidation of arachidonic acid, particularly under conditions of oxidative stress, can yield a racemic mixture of 15(R,S)-HpETEs, which are then reduced to 15(R,S)-HETEs.

The Dual Nature of 15(S)-HETE: A Technical Guide to its Role in Immune Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a significant bioactive lipid mediator derived from the metabolism of arachidonic acid.[1] As a product of the 15-lipoxygenase (15-LOX) pathway, it stands at a critical juncture in the complex network of inflammatory signaling.[2] Its role is multifaceted and context-dependent, exhibiting both pro-inflammatory and anti-inflammatory, or pro-resolving, properties.[3][4] This technical guide provides an in-depth exploration of the biosynthesis, metabolism, signaling pathways, and diverse functions of 15(S)-HETE in the immune inflammatory response, supported by quantitative data and detailed experimental protocols. Understanding its complex regulatory functions is crucial for the development of novel therapeutic strategies for a range of inflammatory diseases, including asthma, chronic bronchitis, and arthritis.[3][5][6]

Biosynthesis and Metabolism of 15(S)-HETE

The generation of 15(S)-HETE begins with the enzymatic oxygenation of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane.

Biosynthesis: The primary enzyme responsible for this initial step is 15-lipoxygenase-1 (15-LOX-1), which is highly expressed in immune cells like eosinophils, macrophages, and airway epithelial cells.[2][6][7]

-

Oxygenation: 15-LOX-1 converts arachidonic acid into an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1][8]

-

Reduction: This short-lived hydroperoxide is rapidly reduced to the more stable 15(S)-HETE by ubiquitous cellular peroxidases.[1]

Caption: Biosynthesis of 15(S)-HETE from arachidonic acid.

Metabolism: 15(S)-HETE is not an end-product but a key precursor to a diverse array of other biologically active molecules.[1]

-

Oxidation to 15-oxo-ETE: 15(S)-HETE can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1][3] This metabolite has electrophilic properties and can modulate inflammatory signaling by inhibiting NF-κB and activating Nrf2 antioxidant responses.[3]

-

Conversion to Lipoxins: In a process known as transcellular metabolism, 15(S)-HETE produced by one cell (e.g., an endothelial cell) can be converted by a neighboring cell containing 5-lipoxygenase (e.g., a neutrophil) into lipoxins, such as Lipoxin A4 and Lipoxin B4.[9][10] Lipoxins are potent anti-inflammatory mediators that promote the resolution of inflammation.[11]

-

Formation of Eoxins: In eosinophils and mast cells, 15(S)-HpETE can be converted into eoxins, which are pro-inflammatory mediators.[12]

-

Formation of 5-oxo-15(S)-HETE: This metabolite, generated from 15(S)-HETE, is a potent chemoattractant for human eosinophils.[8]

Caption: Major metabolic pathways of 15(S)-HETE.

Signaling Pathways and Cellular Mechanisms

15(S)-HETE exerts its biological effects by interacting with various receptors and modulating multiple intracellular signaling cascades.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

15(S)-HETE can function as an endogenous ligand for PPAR-γ, a nuclear receptor involved in regulating cell differentiation and apoptosis.[5] Activation of PPAR-γ by 15(S)-HETE has been shown to inhibit cell proliferation in certain cancer cell lines.[5]

Caption: 15(S)-HETE signaling via the PPAR-γ pathway.

Leukotriene B4 Receptor 2 (BLT2)

15(S)-HETE and its precursor 15(S)-HpETE can bind to and activate the G protein-coupled receptor BLT2.[1] This interaction may mediate some of the cell-stimulating activities of these lipid metabolites.[1]

ERK Pathway Activation in Asthma

In the context of asthma, 15-LOX-1 and a unique conjugate of 15(S)-HETE with phosphatidylethanolamine (B1630911) (15-HETE-PE) act as signaling molecules.[13][14] They displace an inhibitory protein, PEBP1, from the kinase Raf-1. This frees Raf-1 to activate the MEK-ERK pathway, leading to increased inflammation and mucus production characteristic of T2-high asthma.[13][14]

Caption: 15-HETE-PE signaling in asthmatic airway epithelium.

Modulation of Pro-Inflammatory Signaling

The metabolite 15-oxo-ETE demonstrates significant anti-inflammatory potential by directly inhibiting the IKKβ subunit, a key component of the NF-κB signaling pathway.[3] This inhibition prevents the expression of pro-inflammatory cytokines like TNFα, IL-6, and IL-1β.[3]

Caption: 15-oxo-ETE inhibits NF-κB signaling via IKKβ.

Quantitative Data on 15(S)-HETE Function

The following tables summarize key quantitative data from studies investigating the role of 15(S)-HETE and its metabolites in inflammatory responses.

Table 1: 15(S)-HETE Levels in Chronic Bronchitis

| Analyte | Patient Group | Concentration in Induced Sputum | Significance |

| Soluble 15(S)-HETE | Chronic Bronchitis | Significantly higher than controls | p < 0.01 |

| Cell-associated 15(S)-HETE | Chronic Bronchitis | Significantly higher than controls | p < 0.01 |

Data derived from a study on induced sputum from chronic bronchitis patients.[15]

Table 2: Effect of 15-oxo-ETE on Pro-inflammatory Cytokine Expression

| Treatment (THP-1 cells) | TNFα mRNA Expression (Relative) | IL-6 mRNA Expression (Relative) | IL-1β mRNA Expression (Relative) |

| LPS (100 ng/mL) | Increased | Increased | Increased |

| LPS + 15-oxo-ETE (25 µM) | Inhibited | Inhibited | Inhibited |

Data from a study investigating the effects of 15-oxo-ETE on LPS-stimulated THP-1 monocytes.[3]

Table 3: 15(S)-HETE Production by Human Eosinophils

| Arachidonic Acid Concentration | 15(S)-HETE Production (ng per 10^6 eosinophils) |

| ≥ 10 µM | Stimulated production in the absence of other stimuli |

| 100 µM | 1111 ± 380 (Maximal production) |

| < 2 µM | Negligible production |

Data from a study on purified human eosinophils.[16]

Role in Specific Immune Cells and Inflammatory Conditions

The function of 15(S)-HETE is highly dependent on the cellular and tissue microenvironment.

Neutrophils

In neutrophils, 15(S)-HETE generally exerts an inhibitory effect on pro-inflammatory functions.

-

Inhibition of Chemotaxis: 15(S)-HETE is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium.[17] It attenuates PMN responsiveness to endothelial-derived platelet-activating factor (PAF).[17]

-

Inhibition of 5-Lipoxygenase: It can inhibit the 5-lipoxygenase (5-LO) enzyme in neutrophils, thereby reducing the production of potent chemoattractants like Leukotriene B4 (LTB4).[15]

-

Chronic Bronchitis: In patients with chronic bronchitis, elevated levels of 15(S)-HETE in the airways inversely correlate with the percentage of infiltrating neutrophils, supporting its role in modulating neutrophilic inflammation.[15]

Eosinophils and Allergic Inflammation

Eosinophils are a primary source of 15-LOX-1 and, consequently, 15(S)-HETE.[16][18]

-

Asthma: Levels of 15(S)-HETE are significantly higher in the bronchi of asthmatic patients.[19] The airway epithelium appears to be the major source.[19] As described earlier, the 15-LOX-1/15-HETE-PE axis is a key driver of epithelial activation, inflammation, and mucus production in T2-high asthma.[8][13]

-

Chemoattraction: While 15(S)-HETE itself is not a strong chemoattractant, its metabolite, 5-oxo-15(S)-HETE, is a potent chemoattractant for human eosinophils.[8]

Macrophages

Human alveolar macrophages express 15-LOX and can generate 15(S)-HETE.[10] These cells can also produce anti-inflammatory lipoxins.[10] The cytokine Interleukin-4 (IL-4) can increase both the mRNA for 15-LOX and the subsequent formation of 15(S)-HETE in these cells, suggesting a role in type 2 immune responses.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of 15(S)-HETE's biological roles.

Protocol 1: Quantification of 15(S)-HETE in Biological Samples

Objective: To measure the concentration of 15(S)-HETE in samples like induced sputum or cell culture supernatants.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) followed by Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

RP-HPLC Separation:

-

Quantification:

-

RIA: Collect fractions corresponding to the 15(S)-HETE elution time and quantify using a specific radioimmunoassay kit.[15]

-

LC-MS/MS: For higher specificity and sensitivity, analyze the sample using a targeted quantitative chiral lipidomics approach with appropriate internal standards (e.g., [2H8]15(S)-HETE).[22]

-

Caption: Workflow for quantification of 15(S)-HETE.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of 15(S)-HETE on the phosphorylation and expression of key signaling proteins.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., A549 lung cancer cells) in media with 10% FBS.[5]

-

Prepare a stock solution of 15(S)-HETE in ethanol (B145695) or DMSO.[5]

-

Treat cells with desired concentrations of 15(S)-HETE (e.g., 0.1 µM to 50 µM) for specific time points (e.g., 30 minutes for signaling activation).[5] Include a vehicle control.

-

-

Protein Extraction: Lyse cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation:

-

Detection and Analysis:

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the effect of 15(S)-HETE on cell viability and proliferation.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of 15(S)-HETE for 24-72 hours.[5]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[5]

Conclusion

15(S)-HETE is a pivotal lipid mediator with a complex and often contradictory role in the landscape of immune and inflammatory responses. Its functions range from driving allergic inflammation in asthma through the 15-HETE-PE conjugate to limiting neutrophil infiltration in chronic bronchitis by inhibiting LTB4 production.[13][15] Furthermore, its metabolites, such as 15-oxo-ETE and the lipoxins, add another layer of regulatory complexity, often steering the response towards resolution and anti-inflammation.[3][11] This duality underscores the importance of the specific cellular context, the expression of metabolizing enzymes, and the local cytokine milieu in determining its ultimate biological effect. For drug development professionals, the 15-LOX pathway and its downstream mediators represent a rich source of potential therapeutic targets. A deeper understanding of these intricate signaling networks will be paramount in designing targeted therapies that can selectively inhibit pro-inflammatory actions while preserving or promoting the beneficial, pro-resolving functions of this versatile eicosanoid.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. benchchem.com [benchchem.com]

- 6. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - The role of 15 lipoxygenase 1 in asthma comes into focus [jci.org]

- 9. 5(S),15(S)-dihydroxyeicosatetraenoic acid and lipoxin generation in human polymorphonuclear cells: dual specificity of 5-lipoxygenase towards endogenous and exogenous precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human alveolar macrophages have 15-lipoxygenase and generate 15(S)-hydroxy-5,8,11-cis-13-trans-eicosatetraenoic acid and lipoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 12/15-lipoxygenase activity promotes efficient inflammation resolution in a murine model of Lyme arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. respiratory-therapy.com [respiratory-therapy.com]

- 14. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Production of 15-hydroxyeicosatetraenoic acid by purified human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. scispace.com [scispace.com]

- 22. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Receptor: A Technical Guide to Identifying the Cellular Target of 15(S)-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 15-lipoxygenase (15-LOX). It plays a complex role in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer.[1][2] Despite its recognized biological activities, the identification of a specific, high-affinity cell surface receptor for 15(S)-HETE has remained a significant challenge in the field of eicosanoid research. This technical guide provides a comprehensive overview of the current understanding of 15(S)-HETE's cellular targets, detailing the experimental evidence, quantitative data, and methodologies used to investigate its molecular mechanisms of action. The emerging picture is one of a promiscuous ligand that exerts its effects through multiple pathways, including low-affinity interactions with G protein-coupled receptors (GPCRs) for other eicosanoids, activation of a nuclear receptor, and incorporation into membrane phospholipids (B1166683).

Potential Cellular Receptors and Mechanisms of Action

Current research points to several distinct molecular targets and mechanisms through which 15(S)-HETE may exert its biological effects. These include the G protein-coupled receptor 31 (GPR31), the leukotriene B4 receptor 2 (BLT2), the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ), and its incorporation into cellular membranes.

G Protein-Coupled Receptor 31 (GPR31)

GPR31, also known as the 12-HETE receptor (12-HETER), is an orphan GPCR that was identified as the high-affinity receptor for 12(S)-HETE.[3][4] While 12(S)-HETE is the primary ligand for GPR31, studies have shown that 15(S)-HETE can also bind to and activate this receptor, albeit with significantly lower affinity.

| Ligand | Assay Type | Cell Type/System | Parameter | Value | Reference |

| 12(S)-HETE | Radioligand Binding ([³H]12(S)-HETE) | CHO cells transfected with GPR31 | Kd | 4.8 ± 0.12 nM | [3][4] |

| 12(S)-HETE | [³⁵S]GTPγS Binding | Membranes from GPR31-transfected cells | EC₅₀ | 0.28 ± 1.26 nM | [3][4] |

| 15(S)-HETE | [³⁵S]GTPγS Binding | Membranes from GPR31-transfected cells | EC₅₀ | 42 nM | [5] |

| 5(S)-HETE | [³⁵S]GTPγS Binding | Membranes from GPR31-transfected cells | EC₅₀ | 390 nM | [5] |

The identification of GPR31 as a receptor for 12(S)-HETE serves as a valuable methodological template for deorphanizing GPCRs for lipid mediators. The key steps involved are:

-

Selection of a Responsive Cell Line: PC3 human prostate cancer cells, known to be responsive to 12(S)-HETE, were chosen for the study.[3]

-

Orphan GPCR Cloning: A computer-based database search for orphan GPCRs was conducted, and candidate receptors were cloned from the PC3 cell line.[3]

-

Expression in a Null System: The cloned orphan GPCRs were transiently transfected into Chinese hamster ovary (CHO) cells, which do not have endogenous binding sites for 12(S)-HETE.[3]

-

Radioligand Binding Assays: Transfected cells were incubated with radiolabeled 12(S)-[³H]HETE to identify which of the cloned receptors exhibited specific binding. Scatchard analysis was then used to determine the binding affinity (Kd) and receptor density (Bmax).[3]

-

Functional Assays (GTPγS Binding): To confirm that ligand binding leads to receptor activation, a [³⁵S]GTPγS binding assay was performed on membranes from transfected cells. An increase in [³⁵S]GTPγS binding upon ligand stimulation indicates G protein coupling and activation.[3]

-

Downstream Signaling Analysis: Activation of downstream signaling pathways known to be triggered by 12(S)-HETE, such as the MEK-ERK1/2 and NFκB pathways, was assessed in cells expressing the candidate receptor.[3][5]

-

Knockdown Experiments: To establish the physiological relevance of the receptor, RNA interference (shRNA) was used to knock down the expression of GPR31 in responsive cells, and the effect on 12(S)-HETE-mediated cellular functions (e.g., cell invasion) was measured.[4]

Activation of GPR31 by 12(S)-HETE (and to a lesser extent, 15(S)-HETE) leads to the activation of Gαi/o proteins, which in turn stimulates the MEK-ERK1/2 and NFκB signaling cascades.[5][6]

Leukotriene B4 Receptor 2 (BLT2)

BLT2 is a low-affinity receptor for the potent chemoattractant leukotriene B4 (LTB4).[7] However, it has been shown to be a promiscuous receptor, capable of being activated by a variety of other eicosanoids, including 15(S)-HETE, typically at micromolar concentrations.[8][9]

| Ligand | Assay Type | Cell Type/System | Parameter | Value | Reference |

| LTB₄ | Radioligand Binding ([³H]LTB₄) | HEK 293 cells transfected with BLT2 | Kd | 22.7 nM | [7] |

| 12-HHT | Displacement of [³H]LTB₄ | CHO-BLT2 cell membranes | IC₅₀ | 2.8 nM | [10][11] |

| LTB₄ | Displacement of [³H]LTB₄ | CHO-BLT2 cell membranes | IC₅₀ | 25 nM | [10][11] |

| 15(S)-HETE | Functional Activation | CHO cells expressing hSFBLT2 | Effective Concentration | Micromolar (µM) range | [8] |

The promiscuity of the BLT2 receptor was investigated using the following experimental approaches:

-

Stable Cell Line Generation: CHO cells were stably transfected to express the human BLT2 receptor (CHO-BLT2).

-

Functional Screening of Lipid Fractions: Total lipid extracts from tissues (e.g., rat small intestine) were fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC). The ability of each fraction to activate CHO-BLT2 cells was then assessed using a functional assay, such as a cytosensor microphysiometer, which measures changes in extracellular acidification rate upon receptor activation.[10]

-

Ligand Identification: Active fractions were analyzed by mass spectrometry to identify the specific lipid mediator responsible for receptor activation.[10]

-

Confirmation with Synthetic Standards: The activity of the identified ligand (e.g., 12-HHT) was confirmed using a synthetic standard in various functional assays, including GTPγS binding, calcium mobilization, and chemotaxis assays.[10]

-

Competitive Binding Assays: To determine the binding affinity of the new ligand relative to known ligands, competitive binding assays were performed using a radiolabeled ligand (e.g., [³H]LTB₄) and varying concentrations of the unlabeled test compounds.[10][11]

The activation of BLT2 is coupled to Gαi and Gq proteins, leading to downstream signaling events that can include calcium mobilization and the activation of the ERK pathway.[11]

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

PPARγ is a nuclear receptor that acts as a transcription factor to regulate gene expression. Several studies have identified 15(S)-HETE as an endogenous ligand for PPARγ.[1][2][6] This interaction is particularly relevant in the context of cancer biology, where activation of PPARγ by 15(S)-HETE has been shown to inhibit cell proliferation.[2][6]

| Ligand | Assay Type | Cell Type | Parameter | Value | Reference |

| 15(S)-HETE | Soft Agar (B569324) Colony-Forming Assay | PC3 prostate cancer cells | IC₅₀ | 30 µM | [2][6] |

| BRL 49653 (synthetic agonist) | Soft Agar Colony-Forming Assay | PC3 prostate cancer cells | IC₅₀ | 3 µM | [2][6] |

| 15(S)-HETE | PPAR-dependent Transcription (Luciferase Reporter Assay) | PC3 prostate cancer cells | Fold Induction | >2-fold at 10 µM | [6] |

The ability of 15(S)-HETE to activate PPARγ is typically assessed through the following experimental procedures:

-

Cell Proliferation Assays: The effect of 15(S)-HETE on the proliferation of cancer cell lines (e.g., PC3) is measured using assays such as the soft agar colony-forming assay or by analyzing cell cycle distribution via flow cytometry.[2][6]

-

Reporter Gene Assays: To directly measure the activation of PPARγ-dependent transcription, cells are transiently transfected with a luciferase reporter plasmid containing a PPAR response element (PPRE) in its promoter. An increase in luciferase activity upon treatment with 15(S)-HETE indicates PPARγ activation.[6]

-

Target Gene Expression Analysis: The expression of known PPARγ target genes (e.g., adipocyte type fatty acid binding protein, aP2) is quantified using techniques like quantitative real-time PCR (qRT-PCR) or Northern blotting after treating cells with 15(S)-HETE.[6]

-

Confirmation with Antagonists: The involvement of PPARγ is further confirmed by demonstrating that the effects of 15(S)-HETE are blocked by a PPARγ antagonist (e.g., GW9662).[1]

As a nuclear receptor, PPARγ, upon activation by 15(S)-HETE, translocates to the nucleus, heterodimerizes with the retinoid X receptor (RXR), and binds to PPREs in the promoter regions of target genes, thereby modulating their transcription.[1] This can lead to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway.[1]

Incorporation into Phospholipids

A distinct, non-receptor-mediated mechanism of action for 15(S)-HETE involves its rapid and selective esterification into the sn-2 position of phosphatidylinositol (PI) within the cell membrane.[12][13][14] This is in contrast to other HETEs, such as 5(S)-HETE and 12(S)-HETE, which are primarily incorporated into phosphatidylcholine.[15]

The incorporation of 15(S)-HETE into PI can have significant effects on cellular signaling:

-

Generation of Altered Second Messengers: Upon stimulation of cells with an agonist (e.g., bradykinin), phospholipase C (PLC) can hydrolyze the 15-HETE-containing PI, leading to the release of a modified diacylglycerol (DAG) containing 15-HETE.[15] This altered second messenger may have different downstream effects compared to DAG containing arachidonic acid.

-

Modulation of Phosphoinositide Signaling: The presence of 15(S)-HETE in PI may affect the activity of enzymes involved in the phosphoinositide signaling pathway, such as PI kinases and PLC.[14]

-

Substrate for Further Metabolism: Once incorporated, 15(S)-HETE can be released from the membrane upon cell stimulation and serve as a substrate for other enzymes to produce a different profile of bioactive eicosanoids, such as lipoxins.[12]

The study of 15(S)-HETE incorporation into cellular lipids typically involves the following steps:

-

Cell Labeling: Cultured cells are incubated with radiolabeled [³H]15(S)-HETE for various time points.

-

Lipid Extraction: Total lipids are extracted from the cells using methods such as the Bligh and Dyer technique.

-

Phospholipid Separation: The different classes of phospholipids (e.g., PI, PC, PE) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification of Radioactivity: The amount of radioactivity in each phospholipid fraction is determined by scintillation counting to assess the distribution of the incorporated [³H]15(S)-HETE.

-

Analysis of Released Products: To investigate the fate of the incorporated 15(S)-HETE, labeled cells are stimulated with an agonist, and the released lipids in the supernatant are extracted and analyzed by HPLC and mass spectrometry to identify any metabolic products.

Conclusion and Future Directions

The quest to identify a singular, high-affinity cellular receptor for 15(S)-HETE has revealed a more complex and multifaceted reality. The current body of evidence strongly suggests that 15(S)-HETE exerts its diverse biological effects through a combination of mechanisms, including low-affinity interactions with GPCRs primarily associated with other eicosanoids (GPR31 and BLT2), activation of the nuclear receptor PPARγ, and its incorporation into membrane phospholipids, which can alter intracellular signaling cascades.

For researchers and drug development professionals, this understanding has several important implications. Targeting a single receptor for 15(S)-HETE may not be a viable therapeutic strategy. Instead, a more nuanced approach that considers the interplay between these different pathways is likely to be more effective. Future research should focus on:

-

Deorphanizing other orphan GPCRs: A systematic screening of the remaining orphan GPCRs may yet uncover a high-affinity receptor for 15(S)-HETE.

-

Characterizing the functional consequences of receptor promiscuity: Further investigation is needed to understand how 15(S)-HETE modulates the signaling of GPR31 and BLT2 in different cellular contexts and in the presence of their high-affinity ligands.

-

Elucidating the downstream effects of 15(S)-HETE-containing phospholipids: The impact of modified second messengers and the altered substrate availability for eicosanoid synthesis resulting from 15(S)-HETE incorporation into membranes requires deeper investigation.

By continuing to unravel the intricate signaling network of 15(S)-HETE, the scientific community can pave the way for the development of novel therapeutic interventions for a range of diseases in which this multifaceted eicosanoid plays a critical role.

References

- 1. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR31 - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rupress.org [rupress.org]

- 11. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substrate-dependent incorporation of 15-lipoxygenase products in glycerophospholipids: 15-HETE and 15-HEPE in PI, 17-HDHA in plasmalogen PE, and 13-HODE in PC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 15-HETE: selective incorporation into inositol phospholipids of MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substitution of 15-hydroxyeicosatetraenoic acid in the phosphoinositide signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

15(S)-HETE: A Comprehensive Technical Guide to the Arachidonic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a significant bioactive lipid mediator derived from the metabolism of arachidonic acid. Primarily synthesized via the 15-lipoxygenase (15-LOX) pathway, this eicosanoid is implicated in a diverse array of physiological and pathological processes. Its roles in inflammation, cell proliferation, angiogenesis, and immune modulation have made it a focal point of research and a potential target for therapeutic intervention. This technical guide provides an in-depth exploration of 15(S)-HETE, encompassing its biosynthesis, metabolic fate, signaling pathways, and established biological functions. Detailed experimental protocols for its study and a summary of key quantitative data are presented to facilitate further investigation by the scientific community.

Biosynthesis and Metabolism of 15(S)-HETE

15(S)-HETE is synthesized from arachidonic acid through several enzymatic pathways, with the 15-lipoxygenase (15-LOX) pathway being the most prominent.

1.1. The 15-Lipoxygenase (15-LOX) Pathway

The primary route for 15(S)-HETE synthesis involves the action of 15-lipoxygenase enzymes, ALOX15 and ALOX15B, on arachidonic acid.[1] This process involves the stereospecific introduction of molecular oxygen at the carbon-15 (B1200482) position of arachidonic acid, forming an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[2][3] This intermediate is then rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases.[2]

dot

References

- 1. Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 15-Lipoxygenase Products: A Technical Guide for Researchers

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and linoleic acid (LA), to generate a diverse array of bioactive lipid mediators.[1][2] Among these, the 15-lipoxygenase (15-LOX) pathway is of particular interest due to the complex and often contrasting physiological roles of its products. In humans, there are two primary 15-LOX isoenzymes: 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B).[3][4] These enzymes are central to the biosynthesis of molecules that regulate inflammation, immunity, cardiovascular homeostasis, and carcinogenesis. This technical guide provides an in-depth overview of the core physiological roles of 15-LOX products, detailed experimental methodologies, and quantitative data to support researchers and drug development professionals.

Biosynthesis of Major 15-LOX Products

The primary substrates for 15-LOX enzymes are PUFAs containing a (1-cis, 4-cis)-pentadiene moiety.[1] 15-LOX-1 metabolizes arachidonic acid primarily to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is rapidly reduced by cellular peroxidases to its more stable hydroxy derivative, 15-hydroxyeicosatetraenoic acid (15-HETE).[5][6] When acting on linoleic acid, 15-LOX-1 produces 13-hydroxyoctadecadienoic acid (13-HODE).[3]

These initial products can be further metabolized through transcellular biosynthesis, involving other enzymes like 5-LOX, to produce a class of specialized pro-resolving mediators (SPMs) known as lipoxins (LXs).[3][7] For example, 15-HETE can be converted to Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), which are potent anti-inflammatory molecules that actively promote the resolution of inflammation.[3][6] Additionally, 15-LOX is involved in the synthesis of resolvins and protectins from omega-3 fatty acids like docosahexaenoic acid (DHA).[1][3]

Physiological and Pathophysiological Roles

The products of the 15-LOX pathway exhibit a remarkable duality, with distinct roles in the initiation, modulation, and resolution of various physiological and pathological processes.

Inflammation and Its Resolution

15-LOX products are key players in the complex orchestration of the inflammatory response.[8] Their roles are often described as a "double-edged sword."

-

Pro-inflammatory Effects: 15-HETE, a major product of 15-LOX, can exert pro-inflammatory effects.[4] It acts as a chemoattractant for neutrophils and leukocytes and can induce the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[1][5] In rheumatoid arthritis, 15-LOX expression is significantly higher in the synovium, where it contributes to increased vascular permeability and enhances the chemotaxis of inflammatory cells.[5]

-

Anti-inflammatory and Pro-resolving Effects: Paradoxically, the 15-LOX pathway is essential for the active resolution of inflammation.[3] 15-LOX-1 is a key enzyme in the production of lipoxins, resolvins, and protectins, collectively known as SPMs.[3][4] Lipoxins, such as LXA4, are potent "stop signals" for inflammation. They inhibit neutrophil chemotaxis and adhesion, stimulate the non-inflammatory phagocytosis of apoptotic cells by macrophages, and reduce the production of pro-inflammatory cytokines.[3][6][7] This shift from a pro-inflammatory to a pro-resolving state is critical for tissue homeostasis and repair.[9]

Cardiovascular Disease

The role of 12/15-LOX (the murine ortholog of human 15-LOX-1) in cardiovascular disease, particularly atherosclerosis, is complex.[3]

-

Pro-Atherogenic Effects: 12/15-LOX can contribute to atherosclerosis by promoting the oxidation of low-density lipoprotein (LDL), a key event in the formation of foam cells.[10] Its metabolites, including 15-HETE and 13-HODE, can increase the expression of scavenger receptors like CD36 on macrophages, which enhances the uptake of oxidized LDL and contributes to foam cell formation.[1] Furthermore, in heart failure, 12/15-LOX expression is markedly increased, leading to the up-regulation of monocyte chemoattractant protein 1 (MCP-1), promoting macrophage infiltration, cardiac fibrosis, and systolic dysfunction.[10][11][12]

-

Anti-Atherogenic Effects: Conversely, some 15-LOX products, like lipoxins, may have protective effects. They can inhibit inflammatory processes within the vessel wall, potentially reducing atherosclerotic plaque development.[13] The net effect of the 15-LOX pathway in atherosclerosis likely depends on the specific balance between its pro- and anti-inflammatory products in the vascular microenvironment.[3]

Cancer

The involvement of 15-LOX enzymes in cancer is highly context-dependent, with studies reporting both tumor-suppressing and tumor-promoting roles.[14]

-

Tumor Suppressor: In colorectal cancer, 15-LOX-1 is often downregulated and is considered to have a tumor-suppressor role.[15] Its product from linoleic acid, 13-HODE, can promote cell differentiation and apoptosis while inhibiting chronic inflammation and angiogenesis.[15] Re-expression of 15-LOX-1 in colon cancer cells is being explored as a potential therapeutic strategy.[15]

-

Tumor Promoter: In contrast, 15-LOX-1 has been implicated in the progression of other cancers, such as prostate and breast cancer.[16] In these contexts, its products may contribute to cell proliferation.[16] The dual role highlights the complexity of lipid signaling in cancer and suggests that targeting the 15-LOX pathway requires a nuanced, cancer-specific approach.[17]

Neurobiology and Neurodegeneration

Emerging evidence links the 12/15-LOX pathway to neurodegenerative diseases and neuronal injury.

-

Alzheimer's Disease (AD): Protein levels and enzyme activity of 12/15-LOX are elevated in the brains of AD patients.[18] Increased levels of its metabolites, 12/15-HETE, correlate with brain lipid peroxidation, suggesting a role in the oxidative stress and neurodegeneration characteristic of AD.[18]

-

Stroke and Axon Degeneration: 12/15-LOX is upregulated in neurons and endothelial cells after a stroke and is thought to contribute to neuronal cell death and blood-brain barrier damage.[19] Pharmacological inhibition or genetic deletion of 12/15-LOX has shown protective effects in animal models of stroke and axon injury, indicating that the enzyme acts within neurons to regulate degeneration pathways, including mitochondrial permeabilization and caspase activation.[20][21]

Quantitative Data on 15-LOX Products

The concentration of 15-LOX products can vary significantly depending on the biological matrix, disease state, and analytical method used. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of 15-HETE in Human Biological Samples

| Biological Sample | Condition | Concentration Range | Reference(s) |

| Bronchial Epithelial Cells (in vitro) | Stimulated with Arachidonic Acid | 258 ± 76 ng / 10⁷ cells | [22] |

| Plasma | Acute Myocardial Infarction | ~1500 pg/mL | [23] |

| Plasma | Healthy Control | ~750 pg/mL | [23] |

| Plasma | Healthy Adults (High n-3 FA) | ~1.5 ng/mL | [24] |

| Plasma | Healthy Adults (Low n-3 FA) | ~2.5 ng/mL | [24] |

Table 2: Concentration of 15-oxo-ETE in Human Plasma

| Condition | Concentration Range | Reference(s) |

| Acute Myocardial Infarction | ~125 pg/mL | [23] |

| Healthy Control | ~50 pg/mL | [23] |

Key Experimental Protocols

Accurate quantification and functional assessment of 15-LOX products are crucial for research and development. Below are detailed workflows for common methodologies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid mediators due to its high selectivity and accuracy.

Detailed Methodology:

-

Sample Collection & Internal Standard Spiking: Collect biological samples (e.g., plasma, cell culture supernatant).[25] Immediately add a known amount of a stable isotope-labeled internal standard (e.g., LXA4-d5) to account for sample loss during extraction and analysis.[25][26]

-

Lipid Extraction: Perform lipid extraction using either liquid-liquid extraction (LLE) with organic solvents (e.g., methanol/chloroform) or solid-phase extraction (SPE) with a C18 cartridge to isolate lipids from the aqueous matrix.[25][27]

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a small volume of the mobile phase used for LC.[25]

-

LC Separation: Inject the sample into an HPLC system equipped with a reversed-phase C18 column. Use a gradient of solvents (e.g., water/acetonitrile/formic acid) to separate the different lipid species based on their polarity.[28]

-

MS/MS Detection: The eluent from the LC is directed into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves selecting a specific precursor ion (the molecular weight of the target analyte) and a specific product ion (a characteristic fragment), providing very high selectivity.[25]

-

Data Analysis: The peak area of the analyte is compared to the peak area of the internal standard. The concentration is calculated by plotting this ratio against a standard curve generated from known concentrations of the pure analyte.[25]

Functional Assessment: Neutrophil Chemotaxis Assay

This assay is used to evaluate the ability of 15-LOX products, like lipoxins, to inhibit the migration of neutrophils towards a chemoattractant, demonstrating their anti-inflammatory potential.[29]

Detailed Methodology:

-

Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using standard techniques such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified cells in an appropriate buffer.[29]

-

Pre-incubation: Incubate the isolated neutrophils with various concentrations of the 15-LOX product of interest (e.g., 0.1 nM to 100 nM of a stable LXA4 analog) or a vehicle control for a defined period.[29]

-

Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Place a known chemoattractant, such as Leukotriene B4 (LTB4), in the lower wells. Place the pre-incubated neutrophils in the upper wells, which are separated from the lower wells by a filter with a defined pore size (e.g., 3-5 µm).[29]

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (e.g., 60-90 minutes).[29]

-

Quantification: After incubation, remove the filter. Stain the cells that have migrated to the lower side of the filter. Count the number of migrated cells in several high-power fields using a microscope.[29]

-

Data Analysis: Express the results as the percentage of inhibition of chemotaxis in the treated groups compared to the vehicle-treated control group.[29]

Conclusion

The products of the 15-lipoxygenase pathway are powerful, pleiotropic lipid mediators with profound effects on a wide range of physiological and pathophysiological processes. Their dual nature as both potential drivers and potent resolvers of inflammation underscores their importance in cellular homeostasis. The ability of 15-HETE to promote inflammatory responses contrasts sharply with the pro-resolving actions of lipoxins and other SPMs derived from the same pathway. This complexity extends to their roles in cardiovascular disease, cancer, and neurodegeneration, where their effects are highly context-dependent. For drug development professionals, the 15-LOX pathway presents a rich and nuanced target. Strategies may involve the development of selective inhibitors to block pro-inflammatory or pro-tumorigenic effects, or the creation of stable agonists and mimetics of pro-resolving mediators like lipoxins to promote the resolution of inflammation and tissue repair. A thorough understanding of the specific roles of each 15-LOX product in different disease states, supported by robust quantitative and functional data, is essential for successfully translating this knowledge into novel therapeutic interventions.

References

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 5. jpccr.eu [jpccr.eu]

- 6. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The double-edged role of 12/15-lipoxygenase during inflammation and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rupress.org [rupress.org]

- 11. Cardiac 12/15 lipoxygenase–induced inflammation is involved in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. mdpi.com [mdpi.com]

- 15. 15-Lipoxygenase-1 as a tumor suppressor gene in colon cancer: is the verdict in? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of 15-lipoxygenase-1 expression on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The importance of 15-lipoxygenase inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

The Dual Face of 15(S)-HETE: A Technical Guide to its Role in Regulating Cell Proliferation

For Immediate Release

[City, State] – [Date] – 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE), a key metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) pathway, is emerging as a critical, yet complex, regulator of cell proliferation.[1] Its role is markedly context-dependent, exhibiting both pro-tumorigenic and anti-tumorigenic properties depending on the cell type and the prevailing signaling landscape. This technical guide provides an in-depth analysis of the mechanisms through which 15(S)-HETE governs cell proliferation, offering insights for researchers, scientists, and drug development professionals.

Core Concepts: A Dichotomous Regulator

The influence of 15(S)-HETE on cell proliferation is not uniform across different tissues and cancer types. In some contexts, it acts as a potent inhibitor of cell growth, while in others, it promotes proliferation and survival. This duality underscores the complexity of lipid signaling in cancer biology.

Anti-proliferative Effects:

In prostate and colorectal cancer, 15(S)-HETE demonstrates significant anti-proliferative activity.[2][3] The enzyme responsible for its synthesis, 15-LOX-2, is often found in benign prostate tissue, but its expression is markedly reduced or absent in prostate carcinoma.[2][4][5][6] This loss of 15-LOX-2 and subsequent reduction in 15(S)-HETE is believed to contribute to increased proliferation and reduced differentiation in prostate cancer.[2][4] Similarly, in colorectal cancer, decreased levels of 15(S)-HETE are associated with the disease, and treatment with this lipid metabolite inhibits cell proliferation and induces apoptosis.[3]

Pro-proliferative and Pro-angiogenic Effects:

Conversely, in lung adenocarcinoma and hepatocellular carcinoma, 15(S)-HETE has been shown to promote cell proliferation and survival.[7][8] Under hypoxic conditions in lung adenocarcinoma cells, the content of 15(S)-HETE increases, stimulating the expression of proliferation markers like PCNA, cyclin A, and cyclin D.[7] In hepatocellular carcinoma, the 15-LOX-1/15(S)-HETE pathway prevents apoptosis and promotes progression.[8]

Furthermore, 15(S)-HETE is a potent pro-angiogenic factor, a process intrinsically linked to tumor growth.[9][10][11] It stimulates the formation of new blood vessels by inducing endothelial cell migration and tube formation.[9][10] This angiogenic activity is observed across various models, including human dermal microvascular endothelial cells (HDMVECs) and in adipose tissue.[10][12]

Key Signaling Pathways

The diverse effects of 15(S)-HETE are mediated through several distinct signaling pathways. The activation of a specific pathway is often cell-type dependent and dictates the ultimate cellular response.

The PPARγ Pathway: A Brake on Proliferation

In prostate and colorectal cancer cells, 15(S)-HETE functions as an endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in cell differentiation and apoptosis.[1][2][3][4] Activation of PPARγ by 15(S)-HETE leads to the inhibition of cell proliferation.[2][3][4] In PC3 prostate cancer cells, 15(S)-HETE activates PPARγ-dependent transcription, leading to growth inhibition.[4] In colorectal cancer cells, this interaction results in increased expression of the TGF-beta-inducible early gene (TIEG) and decreased Bcl-2, ultimately promoting apoptosis.[3]

The PI3K/Akt/mTOR Pathway: Fueling Angiogenesis and Survival

In endothelial cells and some cancer cells, 15(S)-HETE promotes angiogenesis and survival by activating the PI3K/Akt/mTOR signaling cascade.[10][12][13] This pathway is a central regulator of cell growth, proliferation, and survival. 15(S)-HETE stimulates the phosphorylation of Akt and the downstream effector S6K1 in a time-dependent manner.[10] Inhibition of PI3K with agents like wortmannin (B1684655) and LY294002, or mTOR with rapamycin, effectively blocks 15(S)-HETE-induced endothelial cell tube formation, migration, and in vivo angiogenesis.[10][12] In hepatocellular carcinoma, this pathway, in conjunction with heat shock protein 90, is crucial for preventing apoptosis and promoting disease progression.[8]

The STAT3 Pathway: Driving Proliferation in Lung Cancer

In lung adenocarcinoma, 15(S)-HETE-induced proliferation and migration are mediated by the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][13] Activation of STAT3 by 15(S)-HETE leads to increased expression of genes that drive cell cycle progression, such as PCNA, cyclin A, and cyclin D.[7] This highlights a distinct mechanism by which 15(S)-HETE can exert pro-tumorigenic effects in specific cancer types.

References

- 1. benchchem.com [benchchem.com]

- 2. Roles of Eicosanoids in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-hydroxy-eicosatetraenoic acid arrests growth of colorectal cancer cells via a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Arachidonic acid metabolism in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Lipoxygenase-2 (15-LOX-2) Is Expressed in Benign Prostatic Epithelium and Reduced in Prostate Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]